molecular formula C8H9F3N2O3 B2491296 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid CAS No. 1975117-69-1

1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid

Cat. No.: B2491296
CAS No.: 1975117-69-1
M. Wt: 238.166
InChI Key: UJIJBDZOPZZCGK-UHFFFAOYSA-N
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Description

1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic building block designed for research and development applications. Compounds within this chemical class are extensively investigated as critical intermediates in the synthesis of advanced molecules, particularly in the agrochemical sector . Its molecular structure, featuring a pyrazole core substituted with a carboxylic acid group and a 2,2,2-trifluoroethoxymethyl side chain, makes it a valuable scaffold for constructing potential active ingredients. A primary research application for this compound is as a precursor for novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides . SDHIs are a major class of fungicides that target mitochondrial respiration in fungi, and pyrazole-4-carboxylic acid derivatives are a established chemotype within this class . Researchers can employ this acid to synthesize new amide derivatives by coupling it with various aniline compounds, exploring structure-activity relationships to develop agents against a broad spectrum of fungal diseases in crops . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. Buyers are responsible for confirming product identity and purity to ensure suitability for their specific research applications.

Properties

IUPAC Name

1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-13-2-5(7(14)15)6(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIJBDZOPZZCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluoroethoxy group being introduced via a nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Structural Differences
Target Compound 1-Me, 3-(CF₃CH₂OCH₂-) ~264.17* Not Reported Trifluoroethoxy-methyl group at position 3
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Me, 3-(CF₃-) 194.11 203 Trifluoromethyl group (smaller, no ether linkage)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 5-Me 266.29 Not Reported Bulky phenyl substituents; no trifluoro groups
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid 1-Me, 3-(pyrazinyl) 237.26 Not Reported Aromatic pyrazinyl group; lacks fluorine
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid 1-Me, 3-Pr, 5-Cl 216.66 Not Reported Chlorine and alkyl substituents

*Estimated based on structural formula.

Key Observations:
  • Steric Bulk : The trifluoroethoxy-methyl group is bulkier than CF₃ or pyrazinyl substituents, which may reduce solubility in polar solvents but improve lipid membrane permeability .
  • Thermal Stability : Analogs like the trifluoromethyl derivative (mp 203°C) exhibit high thermal stability, suggesting the target compound may similarly resist degradation under standard conditions .

Biological Activity

1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acid (CAS No. 1975118-97-8) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C9H11F3N2O3
  • Molecular Weight : 252.19 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoroethoxy group and a carboxylic acid moiety, which contribute to its biological properties.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study on related pyrazole derivatives demonstrated that certain analogs showed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid .

CompoundAntifungal ActivityReference
9mHigher than boscalid
9cEffective against multiple fungi

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of key enzymes in fungal metabolism or cell wall synthesis. For instance, molecular docking studies suggest that interactions between the carbonyl group of the pyrazole and specific amino acids in target proteins can lead to effective inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the pyrazole ring and the introduction of fluorinated groups significantly enhance biological activity. The presence of trifluoromethyl groups has been shown to improve binding affinity to target proteins due to increased lipophilicity and electronic effects .

Case Studies

In one notable case study, researchers synthesized a series of pyrazole derivatives including this compound. These derivatives were tested for their efficacy against fungal strains and demonstrated promising results in inhibiting growth .

Q & A

Basic: What are the common synthetic routes for 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the trifluoroethoxy group via reaction of a chloromethyl intermediate with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃) .
  • Acid chloride formation : Conversion of the carboxylic acid to its reactive acid chloride derivative using thionyl chloride (SOCl₂) in dry toluene at elevated temperatures (90°C, 2 hours) .
  • Cyclization : Pyrazole ring formation via condensation of hydrazines with β-keto esters or diketones, followed by methylation at the N1 position using methylating agents like methyl iodide .

Key considerations : Ensure anhydrous conditions for acid chloride synthesis and monitor reaction progress via TLC or LC-MS to avoid over-chlorination .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoroethoxy methyl group at position 3) and purity .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and resolving synthetic byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₀F₃N₂O₃: calculated 260.06 g/mol) .

Note : Spectral data gaps (e.g., melting point) may require complementary techniques like differential scanning calorimetry (DSC) .

Advanced: How do substitution patterns at the pyrazole ring influence reactivity and biological activity?

Answer:
Substituent effects are critical:

  • Trifluoroethoxy group : Enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety, improving pharmacokinetic properties .
  • Methyl group at N1 : Steric hindrance reduces undesired side reactions (e.g., oxidation at the pyrazole ring) .
  • Carboxylic acid at C4 : Facilitates salt formation (e.g., sodium salts) for improved solubility in aqueous buffers .

Experimental validation : Compare bioactivity of analogs (e.g., methyl vs. ethyl substituents) in enzyme inhibition assays .

Advanced: What strategies mitigate challenges in achieving high purity during synthesis?

Answer:
Common issues include residual solvents and unreacted intermediates. Solutions:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences .
  • Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility (e.g., partition between aqueous NaOH and organic phases) .

Data gap alert : If vendor-provided purity data are unavailable (e.g., Sigma-Aldrich products), validate via independent HPLC analysis .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

Answer:
Computational approaches include:

  • Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., trifluoroethoxy’s electron-withdrawing nature) on reaction intermediates .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates for synthesis .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to refine structural motifs .

Validation : Cross-check computational predictions with experimental IC₅₀ values in enzymatic assays .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Store at -20°C in amber glass vials to prevent degradation; DSC can identify decomposition temperatures .
  • Light sensitivity : The trifluoroethoxy group may undergo photodegradation; use UV-protected containers .
  • Hydrolytic stability : The carboxylic acid is prone to esterification in alcoholic solvents; store in inert atmospheres (N₂ or Ar) .

Best practice : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies (e.g., conflicting NMR shifts) may arise from:

  • Solvent effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity interference : Re-purify the compound and reacquire spectra .
  • Isotopic labeling : Use ¹⁹F NMR to confirm trifluoroethoxy group integrity .

Collaboration : Cross-reference with databases like PubChem or EPA DSSTox for consensus spectra .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:
Prioritize assays based on target pathways:

  • Enzyme inhibition : Measure IC₅₀ against kinases or carboxylases using fluorescence-based substrates .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS in cell lysates .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or HepG2) using MTT assays .

Controls : Include structurally similar analogs (e.g., 3-trifluoromethyl derivatives) to isolate substituent effects .

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